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C41H49N4O9P

Antisense oligonucleotides qPCR probes Hybridization assays

DMTr-LNA-5MeU-3-CED-phosphoramidite (CAS 206055-75-6) is a locked nucleic acid (LNA) phosphoramidite monomer used as a building block in solid-phase oligonucleotide synthesis. It is a conformationally restricted nucleoside analog, characterized by a methylene bridge linking the 2′-oxygen and 4′-carbon of the ribose ring, which locks the sugar in a C3′-endo conformation.

Molecular Formula C41H49N4O9P
Molecular Weight 772.8 g/mol
Cat. No. B15588976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC41H49N4O9P
Molecular FormulaC41H49N4O9P
Molecular Weight772.8 g/mol
Structural Identifiers
InChIInChI=1S/C41H49N4O9P/c1-27(2)45(28(3)4)55(52-23-11-22-42)54-36-35-38(44-24-29(5)37(46)43-39(44)47)53-40(36,25-50-35)26-51-41(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,24,27-28,35-36,38H,11,23,25-26H2,1-7H3,(H,43,46,47)
InChIKeySTPXOEPMLLHUDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DMTr-LNA-5MeU-3-CED-phosphoramidite (CAS 206055-75-6) Technical and Procurement Baseline


DMTr-LNA-5MeU-3-CED-phosphoramidite (CAS 206055-75-6) is a locked nucleic acid (LNA) phosphoramidite monomer used as a building block in solid-phase oligonucleotide synthesis [1]. It is a conformationally restricted nucleoside analog, characterized by a methylene bridge linking the 2′-oxygen and 4′-carbon of the ribose ring, which locks the sugar in a C3′-endo conformation . This structural constraint enhances the thermal stability and nuclease resistance of oligonucleotides into which it is incorporated [2]. The monomer, featuring a 5′-O-DMT protecting group and a 3′-cyanoethyl phosphoramidite moiety, is compatible with standard automated DNA/RNA synthesizers, enabling the production of chimeric LNA-DNA or LNA-RNA oligonucleotides for applications in antisense therapeutics, molecular diagnostics, and genomic research [3].

Why Generic Nucleoside Phosphoramidites Cannot Substitute for DMTr-LNA-5MeU-3-CED-phosphoramidite


Oligonucleotide performance is critically dependent on the chemical structure of its constituent monomers. Unmodified DNA and RNA phosphoramidites, as well as other common modifications like 2′-O-methyl (2′-O-Me) or phosphorothioate (PS) linkages, exhibit markedly different biophysical properties compared to LNA monomers. Specifically, LNA incorporation provides a quantifiable and substantial increase in duplex melting temperature (Tm) and resistance to nuclease degradation that cannot be replicated by these alternatives [1]. For example, 2′-O-Me nucleotides increase Tm by less than 1°C per modification, while phosphorothioate modifications actually reduce Tm [2]. Similarly, the serum half-life of unmodified DNA oligonucleotides is on the order of 1.5 hours, whereas LNA-modified chimeras can achieve half-lives exceeding 15 hours [3]. Consequently, substituting a generic monomer for DMTr-LNA-5MeU-3-CED-phosphoramidite fundamentally alters the thermodynamic and enzymatic stability of the final oligonucleotide product, compromising assay sensitivity, specificity, and in vivo efficacy.

Quantitative Differentiation of DMTr-LNA-5MeU-3-CED-phosphoramidite Against Key Comparators


LNA vs. DNA: Thermal Stability Enhancement

Oligonucleotides synthesized with the target LNA monomer exhibit significantly elevated duplex melting temperatures (Tm) compared to unmodified DNA. For an 18-mer oligonucleotide, incorporation of LNA increased the Tm by 1.5–4°C per modified residue, depending on the position [1]. In a separate study, a fully modified 13-mer LNA sequence hybridized to complementary DNA resulted in a Tm of 81.6°C, compared to 48.7°C for the corresponding DNA:DNA duplex, a difference of +32.9°C [2].

Antisense oligonucleotides qPCR probes Hybridization assays

LNA vs. DNA and 2′-O-Me: Nuclease Resistance in Serum

LNA-modified oligonucleotides demonstrate substantially prolonged stability in biological matrices compared to unmodified DNA and 2′-O-methyl (2′-O-Me) gapmers. Chimeric LNA/DNA oligonucleotides with three LNA residues at each terminus exhibited a half-life of approximately 15 hours in human serum, a 10-fold increase over unmodified DNA (t1/2 ≈ 1.5 h) [1]. This also surpasses the half-lives of isosequential phosphorothioate (10 h) and 2′-O-Me gapmers (12 h) [2]. In another study, a LNA/DNA chimeric aptamer probe with 7 LNA substitutions showed a detection stability half-life for target cells in serum of 5–6 h, compared to ~0.5 h for the unmodified aptamer [3].

Antisense therapeutics Aptamer stability In vivo imaging

LNA vs. DNA and 2′-O-Me: Mismatch Discrimination in Genotyping

The structural rigidity of LNA-modified oligonucleotides confers superior specificity in distinguishing single nucleotide polymorphisms (SNPs). While a single mismatch in a standard DNA:DNA duplex reduces the Tm by 4–16°C, the same mismatch in an LNA:DNA duplex results in a Tm decrease of at least 20°C [1]. Furthermore, the efficiency of RNase H cleavage, a key mechanism for antisense activity, correlates directly with target RNA affinity, following the order LNA > 2′-O-Me > DNA > phosphorothioate [2].

SNP genotyping Allele-specific PCR Molecular beacons

LNA vs. cEt (Constrained Ethyl) Analogs: Balancing Affinity and Nuclease Resistance

Constrained ethyl (cEt) nucleosides represent a class of LNA analogs with a different sugar modification. Comparative biophysical studies indicate that while cEt-containing oligonucleotides have hybridization and mismatch discrimination capabilities similar to LNA, they offer greatly improved resistance to exonuclease digestion [1]. A review of multiple studies shows that LNA modifications typically increase Tm by +1.5 to +9.1°C, while cEt modifications are noted for their superior exonuclease resistance [2].

Antisense oligonucleotide design Gapmer optimization Exonuclease resistance

LNA vs. BNA (Bridged Nucleic Acid) and ENA (Ethylene-Bridged Nucleic Acid): Comparative Affinity

Bridged Nucleic Acid (BNA) and Ethylene-Bridged Nucleic Acid (ENA) are closely related analogs to LNA, also featuring a 2′,4′-bridge. BNA has been reported to increase Tm by 5–6°C per modification upon binding to complementary RNA, which is comparable to or slightly higher than typical LNA values of 3–8°C [1]. ENA demonstrates a Tm increase of approximately +5.2°C per modification [2]. Notably, ENA has been shown to be approximately 80 times more nuclease-resistant than BNA/LNA [3].

Modified oligonucleotides Triplex formation Antisense activity

Validated Application Scenarios for DMTr-LNA-5MeU-3-CED-phosphoramidite Based on Quantitative Evidence


High-Specificity qPCR Probes for SNP Genotyping

The target monomer is ideal for synthesizing short, high-affinity qPCR probes (e.g., 8-15mers) for SNP discrimination. Evidence shows a ≥20°C Tm drop for a single mismatch in an LNA:DNA duplex, compared to 4-16°C for DNA alone [1]. This allows for robust allelic discrimination in multiplex assays using standard thermal cyclers.

Stabilized Antisense Oligonucleotides (ASOs) for Therapeutic Research

Incorporate the monomer into gapmer ASO designs to achieve a 10-fold increase in serum half-life over unmodified DNA (from ~1.5 h to ~15 h) [2]. This extended stability, combined with an RNA affinity ranked LNA > 2′-O-Me > DNA, supports sustained target knockdown in vitro and in vivo with potentially lower dosing frequencies.

Nuclease-Resistant Aptamer Probes for In Vivo Imaging

Use the monomer to modify DNA aptamers for in vivo imaging applications. Data demonstrates that strategic LNA substitution can increase the functional half-life of an aptamer probe in serum from 0.5 h to 5-6 h, extending the tumor imaging window in mice from <150 min to >600 min [3].

Enhanced miRNA Detection in Low-Input Samples

Employ the monomer in primers and probes for detecting low-abundance microRNAs (miRNAs) in challenging samples like serum, plasma, or FFPE tissue. The +1.5-4°C Tm boost per LNA modification allows for the design of shorter, more specific probes that are better able to distinguish between mature miRNA and pre-miRNA sequences, improving assay sensitivity and accuracy in samples with limited RNA yield [4].

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